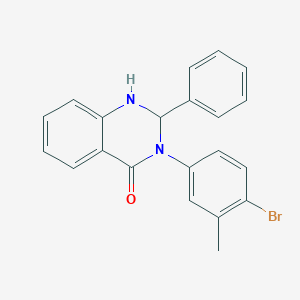![molecular formula C28H34N4O2S B298689 3-cyclopentyl-2-(cyclopentylimino)-5-({1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indol-3-yl}methylene)-1,3-thiazolidin-4-one](/img/structure/B298689.png)
3-cyclopentyl-2-(cyclopentylimino)-5-({1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indol-3-yl}methylene)-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-cyclopentyl-2-(cyclopentylimino)-5-({1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indol-3-yl}methylene)-1,3-thiazolidin-4-one is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.
作用机制
The mechanism of action of 3-cyclopentyl-2-(cyclopentylimino)-5-({1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indol-3-yl}methylene)-1,3-thiazolidin-4-one is not fully understood. However, studies have suggested that this compound exerts its anti-cancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis.
Biochemical and Physiological Effects:
Studies have shown that 3-cyclopentyl-2-(cyclopentylimino)-5-({1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indol-3-yl}methylene)-1,3-thiazolidin-4-one has several biochemical and physiological effects. This compound has been shown to inhibit the activity of various enzymes, including topoisomerase II and DNA polymerase, which are involved in DNA replication and repair. Additionally, this compound has been shown to modulate the expression of various genes involved in cancer progression.
实验室实验的优点和局限性
One of the major advantages of using 3-cyclopentyl-2-(cyclopentylimino)-5-({1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indol-3-yl}methylene)-1,3-thiazolidin-4-one in lab experiments is its potent anti-cancer activity. This compound has been shown to be effective against various cancer cell lines, making it a promising candidate for further development as an anti-cancer drug. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for research on 3-cyclopentyl-2-(cyclopentylimino)-5-({1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indol-3-yl}methylene)-1,3-thiazolidin-4-one. One of the most promising directions is the development of this compound as an anti-cancer drug. Further studies are needed to determine the optimal dosage and administration route for this compound, as well as its safety and efficacy in vivo. Additionally, studies are needed to investigate the potential applications of this compound in other therapeutic areas, such as inflammation and neurodegenerative diseases.
Conclusion:
In conclusion, 3-cyclopentyl-2-(cyclopentylimino)-5-({1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indol-3-yl}methylene)-1,3-thiazolidin-4-one is a promising compound with potential therapeutic applications in the treatment of cancer and other diseases. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. Further research is needed to fully understand the potential of this compound and to develop it as a safe and effective therapeutic agent.
合成方法
The synthesis of 3-cyclopentyl-2-(cyclopentylimino)-5-({1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indol-3-yl}methylene)-1,3-thiazolidin-4-one has been achieved using various methods. One of the most commonly used methods involves the reaction of 2-(cyclopentylimino)-3-cyclopentylthiazolidin-4-one with 1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indole-3-carbaldehyde in the presence of a suitable catalyst. This reaction results in the formation of the desired compound with a yield of up to 80%.
科学研究应用
3-cyclopentyl-2-(cyclopentylimino)-5-({1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indol-3-yl}methylene)-1,3-thiazolidin-4-one has been studied for its potential therapeutic applications in various scientific research studies. One of the most promising applications of this compound is in the treatment of cancer. Studies have shown that this compound has potent anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer.
属性
产品名称 |
3-cyclopentyl-2-(cyclopentylimino)-5-({1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indol-3-yl}methylene)-1,3-thiazolidin-4-one |
|---|---|
分子式 |
C28H34N4O2S |
分子量 |
490.7 g/mol |
IUPAC 名称 |
(5Z)-3-cyclopentyl-2-cyclopentylimino-5-[[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C28H34N4O2S/c33-26(30-15-7-8-16-30)19-31-18-20(23-13-5-6-14-24(23)31)17-25-27(34)32(22-11-3-4-12-22)28(35-25)29-21-9-1-2-10-21/h5-6,13-14,17-18,21-22H,1-4,7-12,15-16,19H2/b25-17-,29-28? |
InChI 键 |
PMXUWSXABTWVMY-KSVGNYRWSA-N |
手性 SMILES |
C1CCC(C1)N=C2N(C(=O)/C(=C/C3=CN(C4=CC=CC=C43)CC(=O)N5CCCC5)/S2)C6CCCC6 |
SMILES |
C1CCC(C1)N=C2N(C(=O)C(=CC3=CN(C4=CC=CC=C43)CC(=O)N5CCCC5)S2)C6CCCC6 |
规范 SMILES |
C1CCC(C1)N=C2N(C(=O)C(=CC3=CN(C4=CC=CC=C43)CC(=O)N5CCCC5)S2)C6CCCC6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N~1~-{2-[4-(3-bromobenzoyl)-1-piperazinyl]ethyl}-N~2~-isopropylethanediamide](/img/structure/B298606.png)

![2-(3-cyano-1H-indol-1-yl)-N'-{[1-(1-naphthylmethyl)-1H-indol-3-yl]methylene}acetohydrazide](/img/structure/B298610.png)
![N-[(E)-[1-(3-cyano-4,5-dimethylthiophen-2-yl)-2,5-dimethylpyrrol-3-yl]methylideneamino]-2-(3-cyanoindol-1-yl)acetamide](/img/structure/B298611.png)
![1-[2-(2-chlorophenoxy)ethyl]-1H-indole-3-carbonitrile](/img/structure/B298614.png)
![Ethyl [4-(5-carbamoyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-4-yl)-2-methoxyphenoxy]acetate](/img/structure/B298617.png)
![1-({[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]amino}methyl)-2-naphthol](/img/structure/B298618.png)
![5-(5-Bromo-2-hydroxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B298621.png)
![2-{cyclohexyl[(4-fluorophenyl)sulfonyl]amino}-N-(2,4-dichlorophenyl)acetamide](/img/structure/B298623.png)
amino]-N-cyclopentylacetamide](/img/structure/B298624.png)
![2-{(4-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(4-fluorophenyl)acetamide](/img/structure/B298625.png)
![2-{(4-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-phenylacetamide](/img/structure/B298626.png)
![N-(1,3-benzodioxol-5-yl)-2-{(4-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B298627.png)
![2-{cyclohexyl[(4-methylphenyl)sulfonyl]amino}-N-cyclopentylacetamide](/img/structure/B298628.png)